molecular formula C11H15ClN4 B2613381 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1956355-15-9

3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B2613381
CAS No.: 1956355-15-9
M. Wt: 238.72
InChI Key: AFRXXRBYIGFISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a piperazine moiety attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core. The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and pharmacological activities.

    Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.

    Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research.

Uniqueness

3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

3-piperazin-1-ylimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;/h1-3,6,9,12H,4-5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRXXRBYIGFISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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